1-((4-Ethoxypyridin-3-yl)sulfonyl)piperazine
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Overview
Description
1-((4-Ethoxypyridin-3-yl)sulfonyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-((4-Ethoxypyridin-3-yl)sulfonyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[540]undec-7-ene) to facilitate the cyclization process
Chemical Reactions Analysis
1-((4-Ethoxypyridin-3-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((4-Ethoxypyridin-3-yl)sulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-((4-Ethoxypyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring can also interact with various receptors in the body, leading to different biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
1-((4-Ethoxypyridin-3-yl)sulfonyl)piperazine can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
Properties
Molecular Formula |
C11H17N3O3S |
---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
1-(4-ethoxypyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C11H17N3O3S/c1-2-17-10-3-4-13-9-11(10)18(15,16)14-7-5-12-6-8-14/h3-4,9,12H,2,5-8H2,1H3 |
InChI Key |
OTKNUAWZXVOHQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NC=C1)S(=O)(=O)N2CCNCC2 |
Origin of Product |
United States |
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